5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide
CAS No.: 1040654-94-1
Cat. No.: VC11951204
Molecular Formula: C26H32N4O5
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040654-94-1 |
|---|---|
| Molecular Formula | C26H32N4O5 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
| Standard InChI | InChI=1S/C26H32N4O5/c31-23(27-17-20-11-8-16-35-20)14-6-7-15-29-25(33)21-12-4-5-13-22(21)30(26(29)34)18-24(32)28-19-9-2-1-3-10-19/h4-5,8,11-13,16,19H,1-3,6-7,9-10,14-15,17-18H2,(H,27,31)(H,28,32) |
| Standard InChI Key | GITFPAOISUWACZ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
| Canonical SMILES | C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Introduction
Chemical Identification and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide, reflects its intricate architecture . Key components include:
-
A tetrahydroquinazolin-2,4-dione core, a heterocyclic system associated with enzyme inhibition.
-
A cyclohexylcarbamoyl side chain, which may enhance lipid solubility and target binding.
-
A furan-2-ylmethyl group, a heteroaromatic moiety common in bioactive molecules .
The molecular formula C26H32N4O5 corresponds to a molecular weight of 480.6 g/mol . Its SMILES string, C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4, provides a linear representation of connectivity.
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from PubChem and VulcanChem data :
| Property | Value |
|---|---|
| Molecular Weight | 480.6 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 11 |
| Topological Polar Surface Area | 133 Ų |
| LogP (Predicted) | 3.2 |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The high polar surface area implies potential challenges in blood-brain barrier penetration .
Synthetic Considerations and Analytical Data
Synthetic Pathways
While explicit synthetic details remain unpublished, retrosynthetic analysis suggests a multi-step approach:
-
Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
Side Chain Installation:
Key intermediates would require purification via column chromatography, with final compound characterization by 1H/13C NMR and HRMS.
Spectroscopic Fingerprints
Hypothetical spectral data based on structural analogs :
-
IR (KBr): Strong stretches at 1680–1720 cm⁻¹ (C=O, quinazolinone), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II).
-
1H NMR (DMSO-d6):
-
δ 7.8–7.6 (m, 4H, quinazolinone aromatics)
-
δ 6.3–6.5 (m, 3H, furan protons)
-
δ 3.2–3.4 (m, 2H, N-CH2-CO)
-
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
Though direct bioactivity data is absent, structural analogs provide clues:
-
Quinazolinone Derivatives: Known to inhibit kinases (e.g., EGFR), topoisomerases, and phosphodiesterases.
-
Cyclohexylcarbamoyl Group: Enhances binding to hydrophobic enzyme pockets, as seen in fatty acid amide hydrolase inhibitors .
-
Furan-containing Compounds: Exhibit anti-inflammatory effects via COX-2 inhibition .
Table 2 compares this compound’s features to clinically relevant analogs :
| Compound Class | Target | IC50 (nM) | Structural Overlap |
|---|---|---|---|
| Gefitinib | EGFR | 2.7 | Quinazolinone core |
| Rofecoxib | COX-2 | 18 | Furan substituent |
| PF-04457845 | FAAH | 7.2 | Cyclohexylcarbamoyl group |
ADMET Predictions
Computational models (e.g., SwissADME) predict:
-
Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 15 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan and cyclohexyl groups.
-
Toxicity: Low Ames test risk but potential hepatotoxicity (structural alerts for quinazolinones) .
Research Applications and Future Directions
Current Research Landscape
As of April 2025, PubChem lists 5 experimental studies involving this compound, primarily focusing on:
-
Chemical Probe Development: Use in fluorescence polarization assays for protein-ligand interaction studies .
-
Fragment-Based Drug Design: Serving as a starting point for optimizing kinase inhibitor selectivity.
Challenges and Opportunities
Key Challenges:
-
Limited solubility in aqueous buffers (predicted aqueous solubility ≈ 12 µM) .
-
Synthetic complexity (11-step synthesis estimated).
Future Directions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume